10,11-Dihydro-10,11-Dihydroxy Carbamazepine (Mixture of Isomers)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

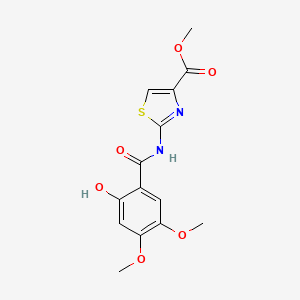

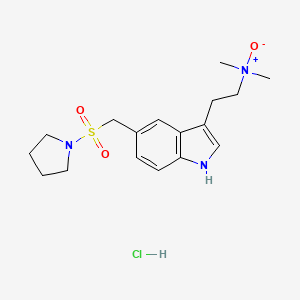

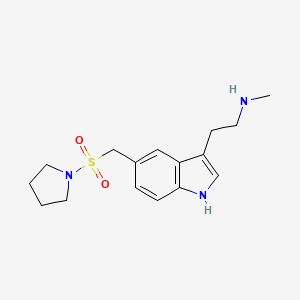

10,11-Dihydro-10,11-Dihydroxy Carbamazepine is a dibenzoazepine that is 10,11-dihydro-5H-dibenzo [b,f]azepine-5-carboxamide substituted by hydroxy groups at positions 10 and 11 . It is a metabolite of the drug carbamazepine . It has a role as a marine xenobiotic metabolite and a drug metabolite .

Synthesis Analysis

10,11-Dihydro-10,11-Dihydroxy Carbamazepine is formed from carbamazepine via a carbamazepine 10,11-epoxide intermediate by epoxide hydrolase and from oxcarbazepine via a 10,11-dihydro-10-hydroxy carbamazepine intermediate .Molecular Structure Analysis

The molecular formula of 10,11-Dihydro-10,11-Dihydroxy Carbamazepine is C15H14N2O3 . The molecular weight is 270.28 g/mol .Chemical Reactions Analysis

10,11-Dihydro-10,11-Dihydroxy Carbamazepine has been degraded in deionized water and wastewater samples using an electrochemical process . The chemical oxidation of the compound followed a pseudo-first-order reaction .Scientific Research Applications

Pharmacokinetics and Metabolism Studies

This compound is used as an internal standard in pharmacokinetic studies to determine the concentration of carbamazepine and its metabolites in plasma. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion .

Analytical Chemistry

In analytical chemistry, it serves as a reference standard for the quantification of carbamazepine metabolites in biological samples using various chromatographic methods .

Environmental Science

The compound is studied for its behavior in water treatment processes. Researchers have investigated its electrochemical degradation to understand how pharmaceutical contaminants can be removed from wastewater .

Neuropharmacology

As an active metabolite of oxcarbazepine, it has implications in neuropharmacological research, particularly in the study of antiepileptic drugs and their efficacy in seizure control .

Toxicology

It is also used in toxicological studies to assess the safety profile of carbamazepine and related compounds .

Chemiluminescence Method Development

This compound can be used in developing chemiluminescence methods for determining carbamazepine levels, which is a novel approach for drug monitoring .

Safety And Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of 10,11-Dihydro-10,11-Dihydroxy Carbamazepine (Mixture of Isomers) can be achieved through a multistep synthesis pathway.", "Starting Materials": [ "Anthranilic acid", "Acetic anhydride", "Sodium hydroxide", "Sodium bicarbonate", "Sodium nitrite", "Copper sulfate", "Sodium sulfite", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Anthranilic acid is reacted with acetic anhydride and heated to form N-acetyl anthranilic acid.", "N-acetyl anthranilic acid is then treated with sodium hydroxide and sodium bicarbonate to form 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.", "10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is then diazotized using sodium nitrite and copper sulfate in the presence of sodium sulfite to form 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid diazonium salt.", "The diazonium salt is then coupled with sodium borohydride in the presence of sodium hydroxide and hydrochloric acid to form 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid hydrazide.", "10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid hydrazide is then reduced using sodium borohydride in the presence of hydrochloric acid to form 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid hydrazide dihydrochloride.", "Finally, 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylic acid hydrazide dihydrochloride is treated with ethanol and water to form 10,11-Dihydro-10,11-Dihydroxy Carbamazepine (Mixture of Isomers)." ] } | |

CAS RN |

1217528-81-8 |

Product Name |

10,11-Dihydro-10,11-Dihydroxy Carbamazepine (Mixture of Isomers) |

Molecular Formula |

C15H14N2O3 |

Molecular Weight |

270.29 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.